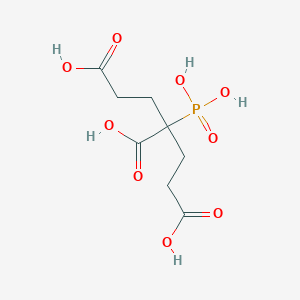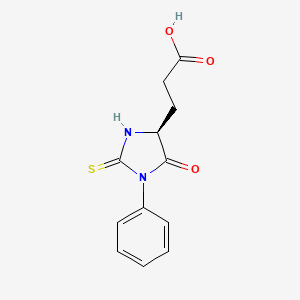
D-Fructose 2,6-diphosphate sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Fructose 2,6-diphosphate sodium salt: is a vital compound in biomedicine, primarily known for its role as a metabolic regulator. It plays a crucial role in the regulation of glycolysis and gluconeogenesis, making it significant in the study of metabolic pathways and energy production in cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Fructose 2,6-diphosphate sodium salt typically involves the phosphorylation of fructose-6-phosphate. This process can be catalyzed by specific enzymes such as phosphofructokinase-2. The reaction conditions often require a controlled pH and temperature to ensure the stability of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic reactions, where the enzyme phosphofructokinase-2 is used to catalyze the phosphorylation of fructose-6-phosphate. The process is optimized for high yield and purity, often involving purification steps such as chromatography to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions: D-Fructose 2,6-diphosphate sodium salt primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in isomerization reactions where it is converted to other sugar phosphates .
Common Reagents and Conditions:
Phosphorylation: Enzymes like phosphofructokinase-2 are commonly used.
Dephosphorylation: Enzymes such as fructose-2,6-bisphosphatase are involved.
Isomerization: Specific isomerases catalyze the conversion to other sugar phosphates.
Major Products Formed: The major products formed from these reactions include fructose-6-phosphate and other sugar phosphates, which are intermediates in glycolysis and gluconeogenesis .
Aplicaciones Científicas De Investigación
D-Fructose 2,6-diphosphate sodium salt has a wide range of applications in scientific research:
Chemistry: Used to study enzyme mechanisms and metabolic pathways.
Biology: Plays a crucial role in understanding cellular metabolism and energy production.
Medicine: Investigated for its potential in treating metabolic disorders such as diabetes and cancer.
Industry: Utilized in the development of drugs targeting metabolic pathways.
Mecanismo De Acción
D-Fructose 2,6-diphosphate sodium salt exerts its effects by regulating key enzymes in glycolysis and gluconeogenesis. It activates phosphofructokinase-1, enhancing glycolysis, and inhibits fructose-1,6-bisphosphatase, reducing gluconeogenesis. This dual action helps maintain glucose homeostasis in cells .
Comparación Con Compuestos Similares
D-Fructose 1,6-bisphosphate: Another sugar phosphate involved in glycolysis.
D-Glucose 6-phosphate: A key intermediate in glycolysis and gluconeogenesis.
D-Fructose 6-phosphate: A precursor in the synthesis of D-Fructose 2,6-diphosphate sodium salt.
Uniqueness: this compound is unique due to its specific regulatory role in both glycolysis and gluconeogenesis, making it a critical compound for maintaining metabolic balance .
Propiedades
Fórmula molecular |
C6H13NaO12P2 |
|---|---|
Peso molecular |
362.10 g/mol |
Nombre IUPAC |
sodium;[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2.Na/c7-2-6(18-20(13,14)15)5(9)4(8)3(17-6)1-16-19(10,11)12;/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15);/q;+1/p-1/t3-,4-,5+,6+;/m1./s1 |
Clave InChI |
JHTXKGQRDPTTPG-QAYODLCCSA-M |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)[O-].[Na+] |
SMILES canónico |
C(C1C(C(C(O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-hydroxyethyl (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13819813.png)
![N-(4-methoxybenzyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B13819815.png)




![(2E)-3-(3,4-dimethoxyphenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B13819874.png)






